molecular formula C6H11NO4 B1605853 L-Glutamic acid, 2-methyl- CAS No. 6208-95-3

L-Glutamic acid, 2-methyl-

Cat. No.: B1605853
CAS No.: 6208-95-3
M. Wt: 161.16 g/mol
InChI Key: QHSCIWIRXWFIGH-LURJTMIESA-N
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Description

L-Glutamic acid, 2-methyl- (CAS 71-90-9) is a synthetic glutamate analog where a methyl group is inserted on the stereogenic alpha carbon. This structural modification confers unique properties, making it a valuable tool for investigating the glutamate-glutamine cycle and GABA shunt in the central nervous system. Research indicates that the (S)-enantiomer is efficiently transported into the brain and synaptosomes, where it is released upon membrane depolarization in a manner similar to endogenous L-glutamate, the primary excitatory neurotransmitter. It is selectively converted by glutamine synthetase to (S)-2-methylglutamine, which is subsequently hydrolyzed back by glutaminase, allowing it to probe the dynamics of this critical metabolic cycle. In contrast, the (R)-enantiomer demonstrates different transport and metabolic profiles, providing a comparative tool for stereoselective studies. This compound shows limited direct activity at a broad panel of glutamate and GABA receptors, positioning it primarily as a metabolic probe rather than a direct receptor agonist or antagonist. Safety studies in young adult wild-type mice have shown that single doses are well-tolerated. L-Glutamic acid, 2-methyl- is offered as a high-purity, off-white to light yellow powder for applications in neuroscience, pharmacology, and as a pharmaceutical intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSCIWIRXWFIGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211126
Record name L-Glutamic acid, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-95-3
Record name 2-Methylglutamic acid, L-
Source ChemIDplus
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Record name L-Glutamic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-2-methylpentanedioic acid
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Record name 2-METHYLGLUTAMIC ACID, L-
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Preparation Methods

Summary Table of Preparation Methods

Method Key Steps Resolving Agent Yield (%) Optical Purity (%) Advantages References
Chemical resolution via ethyl ester and L-DBTA Esterification, racemization, salt formation, hydrolysis L-2,3-dibenzoyl tartaric acid ~76 >99 Low cost, scalable, environmentally friendly
Methyl ester method with D-tartrate Esterification, racemization, resolution, hydrolysis, ion exchange D-tartrate >80 >99.5 Cost-effective, reusable resolving agent
Protecting group/enamine synthesis Protection, enamine formation, hydrolysis N/A (synthetic route) Not specified High stereochemical control Suitable for complex derivatives

Chemical Reactions Analysis

Neuronal Transport and Release

2MeGlu exhibits distinct transport kinetics and release mechanisms in neuronal systems:

  • (S)-2MeGlu is efficiently transported into brain synaptosomes and released upon membrane depolarization, mimicking the behavior of endogenous glutamate .

  • (R)-2MeGlu shows limited transport and no depolarization-induced release, suggesting stereospecificity in neuronal uptake .

  • rac-2MeGln (a racemic mixture of 2MeGln enantiomers) is transported into the brain with efficiency comparable to (S)-2MeGlu .

Metabolic Stability and GABA Shunt Exclusion

Unlike native glutamic acid, 2MeGlu is not metabolized via the GABA shunt pathway . Instead, it undergoes slow hydrolysis back to 2MeGlu via enzymatic activity . This stability suggests potential applications as a pharmacological or imaging probe in glutamine-dependent systems.

Pharmacokinetics and Cellular Impact

  • Pharmacokinetics :

    • Rapid clearance from blood (peak serum concentration within 15 minutes, clearance within 60 minutes) .

    • Brain penetration varies: (S)-2MeGlu and rac-2MeGln show sustained brain presence, while (R)-2MeGlu has faster clearance .

  • Cellular Effects :

    • No significant inhibition of glutamine-dependent cancer cell lines (IC₅₀ > 100 μM) .

    • Limited activity across glutamate/GABA receptor panels, indicating reduced agonistic potential .

Structural and Stereochemical Considerations

The stereochemical configuration critically influences biological activity:

  • (S)-2MeGlu mimics endogenous glutamate in transport and release .

  • (R)-2MeGlu lacks depolarization-induced release, highlighting stereospecific interactions with neuronal transporters .

Research Implications

The distinct metabolic and pharmacokinetic profiles of 2MeGlu and its derivatives position them as tools for studying glutaminergic systems. Their resistance to GABA shunt metabolism and stereospecific transport kinetics suggest applications in drug design or imaging of glutamine-dependent pathways .

Scientific Research Applications

Pharmacological Potential

Neurotransmitter Mimicry
2MeGlu has been investigated for its ability to mimic the actions of natural neurotransmitters. Research indicates that the enantiomers of 2MeGlu exhibit varying degrees of activity at glutamate and GABA receptors. Specifically, the (S)-enantiomer shows promise as a potential pharmacologic agent due to its efficient transport into brain synaptosomes and subsequent release upon membrane depolarization, akin to endogenous L-glutamate . In contrast, the (R)-enantiomer demonstrated limited transport and release capabilities.

Behavioral Studies
Behavioral assessments in murine models have shown that both enantiomers of 2MeGlu can influence locomotor activity without significantly affecting anxiety or learning behaviors. These findings suggest that while 2MeGlu may act as a false neurotransmitter, it does not exhibit neurotoxic effects at tested doses .

Metabolic Pathways

Conversion to 2-Methylglutamine
The (S)-enantiomer of 2MeGlu is selectively converted into (S)-2-methylglutamine (2MeGln) within brain tissues. This metabolic conversion is crucial as it indicates a potential regulatory role in the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain . The pharmacokinetic profile reveals that after administration, (S)-2MeGlu peaks in brain concentration before being metabolized into 2MeGln, highlighting its function as a prodrug.

Neuroscience Applications

Imaging Probes
Due to its selective transport and metabolism in the brain, 2MeGlu has been proposed as a candidate for molecular imaging probes. Its ability to target cells that produce or transport L-glutamine could aid in imaging studies related to neurological disorders .

Therapeutic Implications
The potential therapeutic applications of 2MeGlu extend to conditions influenced by glutamate dysregulation, such as epilepsy and neurodegenerative diseases. The modulation of glutamate signaling pathways through analogs like 2MeGlu could offer new avenues for treatment strategies .

Agricultural and Food Science Applications

Use in Fertilizers and Pesticides
Beyond its biomedical applications, L-glutamic acid derivatives are utilized in agriculture. They serve as intermediates in the synthesis of biodegradable pesticides and fertilizers that enhance plant growth by modulating soil microbiota. This application underscores the versatility of glutamic acid derivatives beyond human health .

Comparative Data Table

Application AreaSpecific UseFindings/Notes
PharmacologyNeurotransmitter mimicry(S)-2MeGlu shows significant transport properties
NeuroscienceImaging probesPotential for targeting glutamine-producing cells
Behavioral StudiesEffects on locomotionNo significant impact on anxiety or learning observed
AgricultureFertilizers and pesticidesEnhances plant growth by influencing microbiota

Mechanism of Action

L-Glutamic acid, 2-methyl- exerts its effects by interacting with glutamate receptors in the nervous system. It activates both ionotropic and metabotropic glutamate receptors, leading to various cellular responses. The compound’s additional methyl group may influence its binding affinity and specificity for these receptors, potentially altering its physiological effects.

Comparison with Similar Compounds

Key Structural Derivatives and Analogs

Compound Structure Modifications Molecular Weight (g/mol) Key Functional Groups Applications/Effects References
L-Glutamic acid Parent compound 147.13 α-amino, γ-carboxyl Neurotransmitter, food additive
L-Aspartic acid Shorter side chain (one less CH₂) 133.10 α-amino, β-carboxyl Urea cycle, ion chelation
β-Phenylglutamic acid Phenyl group at β-position 225.23 α-amino, γ-carboxyl, phenyl Enhanced neurotropic activity
N-Acetyl-L-glutamic acid Acetylated α-amino group 189.16 Acetyl, γ-carboxyl Urea cycle intermediate
L-Glutamic acid dimethyl ester Esterified carboxyl groups 193.18 Methyl esters, α-amino Synthetic intermediates

Physicochemical Properties

  • Acidity and Solubility : The methyl group in 2-methyl-L-Glu may reduce water solubility compared to L-Glu due to increased hydrophobicity. L-Glu’s isoelectric point (pI ≈ 3.2) could shift with methylation, affecting separation efficiency in electrodialysis .
  • Electronic Properties : L-Glu and L-Asp exhibit similar HOMO-LUMO gaps (ΔE ≈ 5.1–5.3 eV), suggesting comparable reactivity. Methylation may alter electron distribution and binding affinity .

Functional and Metabolic Differences

  • Neurotropic Effects : β-Phenylglutamic acid shows stronger neuroprotective effects than L-Glu, likely due to enhanced lipophilicity and blood-brain barrier penetration .
  • Metabolic Pathways : N-Acetyl-L-glutamic acid is a precursor in the urea cycle, whereas esterified forms (e.g., dimethyl esters) are metabolized via hydrolysis .

Research Findings and Case Studies

  • Separation Challenges : L-Glu and L-Asp require specialized methods (e.g., glutamate decarboxylase) for separation due to similar pI values. Methylation could simplify this process .
  • Analytical Limitations : Standard assays for L-Glu (e.g., HPTLC) may fail to detect 2-methyl-L-Glu without method modification .
  • Behavioral Studies : β-Phenylglutamic acid outperforms L-Glu in reducing oxidative stress in neuronal models .

Biological Activity

L-Glutamic acid, 2-methyl- (also known as 2-methylglutamate) is a derivative of the amino acid L-glutamic acid, which plays a crucial role in various biological processes. This article explores its biological activity, including transport mechanisms, pharmacological properties, and potential therapeutic applications.

1. Transport Mechanisms

The transport of L-glutamic acid, 2-methyl- has been studied extensively, revealing multiple systems involved in its uptake into cells. Research indicates that L-glutamic acid enters human fibroblasts through at least three distinct transport systems:

  • High Affinity Na+-dependent System : This system is similar to the previously described System X-AG for anionic amino acids and is shared with L-aspartic acid.
  • Low Affinity Na+-dependent System : Resembling the ASC system for neutral amino acids, this system's activity is inhibited by L-serine.
  • Na+-independent System : Similar to System XC-, this system allows for the transport of L-glutamic acid and L-cystine, where L-cystine acts as a potent inhibitor of L-glutamic acid uptake .

2. Pharmacological Properties

L-Glutamic acid, 2-methyl- has been evaluated for its pharmacological potential. Studies have shown that its enantiomers exhibit different biological activities:

  • (S)-2-Methylglutamate : Efficiently transported into brain synaptosomes and released upon membrane depolarization. It demonstrates limited activity across various glutamate and GABA receptors but can be converted to (S)-2-methylglutamine in the brain.
  • (R)-2-Methylglutamate : Less efficiently transported and does not release upon depolarization. It exhibits weak antagonist behavior against GluN2A, an NMDA receptor subunit .

3.1 Immune Evasion

In studies involving Staphylococcus epidermidis, poly-γ-DL-glutamic acid (PGA), a related compound, was shown to facilitate immune evasion by protecting bacteria from antimicrobial peptides and neutrophil phagocytosis. This highlights the potential role of glutamic acid derivatives in bacterial virulence .

3.2 Neuropharmacology

Behavioral tests in mice indicated that (S)-2-methylglutamate is safe at doses up to 900 mg/kg. However, neither enantiomer effectively inhibited cell proliferation in various cancer cell lines, suggesting limited direct anti-cancer properties .

4. Summary of Research Findings

StudyFindings
Transport MechanismsIdentified three transport systems for L-glutamic acid uptake in human fibroblasts .
Pharmacological Activity(S)-2-methylglutamate shows promise as a neurotransmitter; (R)-2-methylglutamate displays weak antagonist properties .
Immune EvasionPGA from S. epidermidis aids in immune evasion by protecting against host defenses .
Safety ProfileHigh doses of (S)-2-methylglutamate are safe in animal models; no significant anti-cancer effects observed .

5. Conclusion

L-Glutamic acid, 2-methyl- exhibits diverse biological activities primarily related to its transport mechanisms and interactions with neurotransmitter systems. While its safety profile appears favorable in preliminary studies, further research is necessary to elucidate its full therapeutic potential and applications in medical science.

This compound's role in immune evasion also opens avenues for exploring its utility in understanding bacterial pathogenesis and developing new therapeutic strategies against resistant infections.

Q & A

Q. What methodological approaches are recommended for quantifying 2-methyl-L-glutamic acid in complex biological matrices?

Enzymatic UV assays (e.g., using glutamate dehydrogenase) coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are robust for quantification. For example, enzymatic tests require controls with recovery rates within 100 ± 5% (e.g., using FAPAS quality control materials) to validate accuracy . LC-MS protocols, as applied to L-glutamic acid in plant and food samples, involve sample homogenization, derivatization (if needed), and calibration with isotopically labeled internal standards to minimize matrix effects .

Q. How do thermodynamic properties of 2-methyl-L-glutamic acid influence experimental design in stability studies?

Key thermodynamic parameters include enthalpy of formation (ΔfH°solid ≈ -1003 to -1005 kJ/mol) and heat capacity (Cp,solid ≈ 175 J/mol·K at 298 K). These values inform stability assessments under varying temperatures and pressures, particularly in solid-state studies. Discrepancies in reported ΔfH° values (e.g., -1003.3 vs. -1005.2 kJ/mol) highlight the need for standardized calorimetric methods (e.g., combustion calorimetry) and validation against reference materials .

Q. What sample preparation protocols are critical for minimizing degradation of 2-methyl-L-glutamic acid during extraction?

Use cold aqueous buffers (pH 6–7) to preserve structural integrity, avoid prolonged exposure to light, and employ rapid freeze-thaw cycles. For plant tissues, lyophilization followed by acid hydrolysis (6M HCl, 110°C, 24h) is effective but requires post-hydrolysis neutralization to prevent decarboxylation .

Q. What role does 2-methyl-L-glutamic acid play in metabolic pathways compared to its non-methylated counterpart?

Like L-glutamic acid, the methylated derivative may act as a neurotransmitter precursor or participate in the citric acid cycle. However, the methyl group could alter substrate specificity in enzymatic reactions (e.g., glutamate dehydrogenase) or binding affinity to ionotropic receptors (e.g., NMDA), necessitating comparative kinetic studies .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) of 2-methyl-L-glutamic acid enhance tracer studies in neuronal signaling?

Isotopic labeling at specific carbon positions (e.g., 1-¹³C) enables tracking of metabolic flux via nuclear magnetic resonance (NMR) or mass spectrometry. For example, ¹³C-labeled L-glutamic acid has been used to study dopamine release dynamics in dopaminergic terminals, a methodology extendable to methylated analogs with adjustments for altered permeability or uptake kinetics .

Q. What strategies resolve contradictions in thermodynamic data for 2-methyl-L-glutamic acid across studies?

Discrepancies in ΔfH° values arise from methodological differences (e.g., combustion vs. solution calorimetry). To reconcile data, use multi-technique validation (e.g., differential scanning calorimetry paired with computational DFT calculations) and adhere to IUPAC-recommended uncertainty propagation protocols .

Q. How can in situ infrared (IR) spectroscopy optimize crystallization protocols for 2-methyl-L-glutamic acid?

Real-time IR probes coupled with chemometric analysis enable monitoring of polymorph transitions (e.g., α- to β-forms) during batch cooling crystallization. This technique, validated for L-glutamic acid, can identify critical concentration thresholds and nucleation rates, reducing batch variability .

Q. What experimental evidence supports the role of 2-methyl-L-glutamic acid in plant chlorophyll biosynthesis?

Foliar application studies on L-glutamic acid demonstrate increased chlorophyll content in potato leaves, likely via precursor roles in porphyrin synthesis. For methylated analogs, hydroponic systems with controlled amino acid supplementation and chlorophyll fluorescence assays (e.g., Fv/Fm measurements) could validate similar mechanisms .

Q. How to validate enzymatic assay specificity for 2-methyl-L-glutamic acid amid structurally similar analogs?

Cross-reactivity testing with analogs (e.g., L-aspartic acid, D-glutamic acid) is essential. Use knockout models (e.g., enzyme-deficient strains) or competitive inhibition assays to confirm specificity. For automated platforms, spike-and-recovery experiments with reference standards (e.g., Enzytec™ Multi-acid Standard) are mandatory .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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